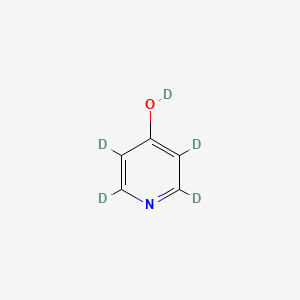
4-Acetyl-3-fluorobenzoic acid
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- 4-Acetyl-3-fluorobenzoic acid is utilized in the synthesis of various chemical compounds. For instance, a study reported the preparation of 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which are derived from aryl substituted hydrazones of 4-fluorobenzoic acid hydrazide. These compounds have been evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities (Koçyiğit-Kaymakçıoğlu et al., 2012).
Molecular Modeling and Cholinesterase Inhibition
- Another research area involves the synthesis of derivatives of 4-fluorobenzoic acid and their application in inhibiting cholinesterases. This is significant in the context of Alzheimer's disease, where cholinesterase inhibitors are a class of drugs used for symptom management. Molecular modeling studies have been conducted to understand how these derivatives interact with cholinesterase enzymes (Szymański et al., 2012).
Polymorphism Studies
- This compound plays a role in studies of molecular complexes and polymorphism. A particular study described polymorphs of a molecular complex formed between 3-fluorobenzoic acid and 4-acetylpyridine. Such research is crucial in understanding the physical and chemical properties of molecular materials (Thomas et al., 2011).
Environmental Impact and Biodegradation
- Environmental studies have also utilized fluorobenzoic acids, including this compound, to investigate the biodegradation pathways of these compounds. For instance, research on the anaerobic transformation of phenol to benzoate via para-carboxylation employed fluorinated analogues to elucidate the mechanism of transformation (Genthner et al., 1989).
Applications in Medical Imaging
- In the field of medical imaging, studies have been conducted on the in vitro metabolism of radiotracers, including those containing fluorobenzoic acid derivatives. Such research is crucial for understanding the behavior of radiotracers in biological systems, which can impact the accuracy and efficacy of medical imaging techniques (Lee et al., 2001).
Anticancer Research
- This compound is also used in the synthesis of compounds with potential anticancer activities. A study synthesized novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity, demonstrating the versatility of fluorobenzoic acid derivatives in drug discovery (Hammam et al., 2005).
Mechanism of Action
Target of Action
Similar compounds, such as fluorobenzoates, have been studied for their interaction with various enzymes and proteins .
Mode of Action
It’s known that fluorobenzoates can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the activity of the target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
It’s known that fluorobenzoates can be metabolized by microorganisms, impacting various biochemical pathways . For instance, benzoate-1,2-dioxygenase attack on 4-fluorobenzoic acid can yield 4-fluorocatechol and subsequently 3-fluoromuconic acid .
Pharmacokinetics
A study on the metabolism of 4-fluorobenzoic acid in rats showed that the compound and its potential metabolites could be detected in blood samples collected at various time points after administration .
Result of Action
The compound’s potential to undergo various reactions at the benzylic position could lead to changes in cellular processes .
Biochemical Analysis
Biochemical Properties
4-Acetyl-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and binding pockets of proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites, thereby altering their catalytic activity. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their bioavailability and toxicity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability, proliferation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of specific metabolites, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), affecting its uptake and efflux from cells. Additionally, binding to proteins such as albumin can influence its distribution within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules. Targeting signals and post-translational modifications may direct this compound to these compartments, affecting its biological activity and the overall cellular response .
properties
IUPAC Name |
4-acetyl-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEHVKSKTXMKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1411343.png)


![Ethyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1411347.png)





